molecular formula C12H11FN2O B3009429 N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-63-7

N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No. B3009429
CAS RN: 478249-63-7
M. Wt: 218.231
InChI Key: ISDNXPQCMNXNMI-UHFFFAOYSA-N
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Description

“N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide” is an organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a carboxamide group, which is a functional group derived from carboxylic acids . The compound also contains a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a fluorophenyl group, and a carboxamide group. The fluorine atom in the fluorophenyl group would be expected to have a significant electronegative effect, potentially influencing the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of “N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide” would be influenced by the presence of the pyrrole ring, the fluorophenyl group, and the carboxamide group. The pyrrole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The fluorine atom in the fluorophenyl group is highly electronegative, which could make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide” would depend on its specific molecular structure. Factors that could influence its properties include the presence of the pyrrole ring, the fluorophenyl group, and the carboxamide group .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have shown promising antiviral properties. For instance:

Antimalarial Properties

Indole-based molecules have shown promise as antimalarial agents. Investigating our compound’s efficacy against Plasmodium species could yield valuable data.

Safety and Hazards

The safety and hazards associated with “N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide” would depend on its specific physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-10-5-3-9(4-6-10)8-15-12(16)11-2-1-7-14-11/h1-7,14H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDNXPQCMNXNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide

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